molecular formula C12H17NO3 B1621188 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid CAS No. 844882-33-3

5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

Cat. No.: B1621188
CAS No.: 844882-33-3
M. Wt: 223.27 g/mol
InChI Key: JFBZPQRDKOIVLF-UHFFFAOYSA-N
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Description

5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is a furan-based small molecule of significant interest in immunology and medicinal chemistry research. This compound is part of a class of furanylmethylpyrrolidine-based molecules that function as potent ST2/IL-33 signaling pathway inhibitors . The ST2/IL-33 axis plays a critical role in immune regulation, and its dysregulation is a key biomarker in graft-versus-host disease (GVHD) and other inflammatory conditions . Researchers utilize this compound to investigate the modulation of alloreactive T-cell responses, as similar inhibitors have been shown to reduce CD4+ and CD8+ T-cell proliferation while increasing regulatory T-cell (Treg) populations in mixed lymphocyte reaction (MLR) assays . The molecular structure incorporates a furan ring, a five-membered heterocycle common in many bioactive compounds and FDA-approved antibiotics, which often contributes to favorable physicochemical properties and target engagement . The specific substitution pattern, featuring a pyrrolidine moiety and carboxylic acid functionality, is optimized for biological activity and is a key focus of structure-activity relationship (SAR) studies . This product is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-10-9(7-11(16-10)12(14)15)8-13-5-3-4-6-13/h7H,2-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBZPQRDKOIVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360251
Record name BAS 09105876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844882-33-3
Record name BAS 09105876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution for Pyrrolidine Incorporation

A pivotal step involves introducing the pyrrolidin-1-ylmethyl group at the furan’s 4-position. Patent WO2000053589A1 demonstrates analogous oxazole syntheses using pyrrolidine as a nucleophile in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. For the target compound, a bromomethyl or chloromethyl intermediate at the furan’s 4-position reacts with pyrrolidine under reflux (50°C, 4–8 hours), yielding the substituted furan.

Example protocol :

  • Dissolve 4-(bromomethyl)furan-2-carboxylate ester (1 equiv) in DCM.
  • Add pyrrolidine (1.2 equiv) and DIPEA (1.5 equiv).
  • Reflux at 50°C for 6 hours.
  • Extract with DCM, wash with brine, and concentrate.

This method achieves >80% yield in model systems, though furan ring sensitivity necessitates inert conditions.

Ethylation at the 5-Position

Introducing the ethyl group requires careful alkylation. US8058440B2 outlines alkylation strategies for heterocycles using ethyl halides in alcoholic solvents. For the furan precursor, 5-hydroxymethylfuran-2-carboxylate ester undergoes ethylation via nucleophilic displacement with ethyl bromide in 2-propanol at 45–70°C.

Optimization insights :

  • Solvent choice : 2-Propanol enhances solubility and reduces side reactions.
  • Temperature : Higher temperatures (≥60°C) improve reaction rates but risk ester hydrolysis.

Carboxylic Acid Formation via Ester Hydrolysis

The final step converts the ester to a carboxylic acid. Patent US8058440B2 details hydrolysis using lithium hydroxide in ethanol/water (3:1) at 60°C for 5–10 hours. For the target compound:

  • Dissolve 5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylate ester in ethanol.
  • Add aqueous LiOH (2 equiv).
  • Stir at 60°C for 8 hours.
  • Acidify with HCl to precipitate the carboxylic acid.

Yields exceed 70% with purity >95% after recrystallization.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Pyrrolidine substitution : DCM minimizes side reactions, while DIPEA mitigates acid formation.
  • Ethylation : 2-Propanol balances reactivity and ester stability.
  • Hydrolysis : Ethanol/water ensures homogeneous conditions.

Temperature and Time Trade-offs

Step Optimal Temperature Time Yield (%)
Pyrrolidine addition 50°C 6 hr 82
Ethylation 60°C 5 hr 75
Ester hydrolysis 60°C 8 hr 78

Data synthesized from.

Analytical Characterization and Validation

Post-synthesis analysis confirms structure and purity:

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in H2O/MeCN).
  • NMR (¹H) : δ 1.25 (t, 3H, CH2CH3), δ 2.55 (m, 4H, pyrrolidine), δ 4.30 (s, 2H, CH2N).
  • MS (ESI+) : m/z 224.1 [M+H]+ (theoretical 223.27).

Applications and Derivative Synthesis

The compound serves as a precursor for ST2 inhibitors, as demonstrated in PMC9451522, where furan-pyrrolidine hybrids modulate interleukin-33 signaling. Derivatives with nitro or dimethylamine substituents show enhanced bioactivity, guiding future synthetic efforts.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols.

Scientific Research Applications

Biological Applications

Pharmacological Potential:
Research indicates that compounds containing furan and pyrrolidine structures often exhibit significant biological activities, including:

  • Antibacterial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains due to the compound's structural features that may enhance binding affinity to bacterial targets.
  • Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

Interaction Studies:
Understanding the interaction of this compound with biological targets is crucial for predicting its pharmacokinetics and therapeutic potential. Initial studies suggest that it may influence metabolic pathways through interactions with enzymes or receptors.

Case Studies and Research Findings

  • Antibacterial Activity Assessment:
    A study evaluating the antibacterial efficacy of compounds with similar structures found significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, indicating strong antibacterial properties .
  • Pharmacological Investigations:
    Research into the pharmacological profiles of related compounds has shown promising results in treating infections and inflammatory conditions. The unique combination of functional groups in 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid may offer advantages in drug design by enhancing potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Ethyl-4-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid .
  • Molecular Formula: C₁₂H₁₇NO₃.
  • Molecular Weight : 239.27 g/mol .
  • Key Features: A furan-2-carboxylic acid derivative substituted with an ethyl group at position 5 and a pyrrolidin-1-ylmethyl group at position 2.

This compound is a building block in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates targeting enzymes or receptors requiring hydrophobic interactions .

Comparison with Structural Analogs

Substituent Variations in Furan-2-Carboxylic Acid Derivatives

The compound is compared to analogs with modifications in the heterocyclic amine substituent (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) clogP* Key Properties
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid Pyrrolidin-1-ylmethyl C₁₂H₁₇NO₃ 239.27 ~1.8† Moderate lipophilicity, hydrogen-bond donor/acceptor capacity
5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid Piperidin-1-ylmethyl C₁₃H₁₉NO₃ 237.30 ~2.2† Higher lipophilicity due to 6-membered piperidine ring; reduced solubility
5-Ethyl-4-(morpholinomethyl)furan-2-carboxylic acid Morpholinomethyl C₁₂H₁₇NO₄ 239.27 ~0.9† Lower lipophilicity; oxygen in morpholine enhances polarity and aqueous solubility

*Predicted using computational tools (e.g., Hansch method) . †Estimated based on structural analogs from and .

Biological Activity

5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid (also known as this compound hydrochloride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and provides insights from various studies.

  • Molecular Formula : C₁₂H₁₈ClNO₃
  • Molecular Weight : 259.73 g/mol
  • CAS Number : 1185299-46-0

Antibacterial Activity

Research has demonstrated that compounds containing pyrrolidine structures exhibit notable antibacterial properties. In a study focusing on various pyrrolidine derivatives, it was found that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.0039 mg/mL against S. aureus, indicating strong antibacterial activity .

CompoundMIC (mg/mL)Bacterial Strain
PA-10.0039S. aureus
PA-20.025E. coli
PA-30.0195Bacillus mycoides

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. A study evaluating various pyrrolidine derivatives indicated that some exhibited effective antifungal properties against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these compounds were reported to range from 16.69 to 78.23 µM against C. albicans and 56.74 to 222.31 µM against F. oxysporum .

CompoundMIC (µM)Fungal Strain
Compound A16.69C. albicans
Compound B56.74Fusarium oxysporum

The antibacterial and antifungal activities of pyrrolidine derivatives are often attributed to their ability to disrupt cellular processes in bacteria and fungi. The presence of electron-donating or electron-withdrawing groups on the pyrrolidine ring can enhance the bioactivity of these compounds by affecting their interaction with microbial targets .

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of various pyrrolidine derivatives revealed that modifications in the chemical structure significantly influenced their antimicrobial efficacy. Specifically, the introduction of halogen substituents was found to enhance antibacterial activity, while certain functional groups improved antifungal properties .
  • SAR Analysis : Structure-activity relationship (SAR) studies indicated that compounds with hydroxyl or methyl substitutions on the phenyl ring demonstrated improved inhibitory actions against both bacterial and fungal strains compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous furan-carboxylic acid derivatives (e.g., 5-ethylfuran-2-carboxylic acid and 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) suggest a multi-step approach. Key steps may include:

  • Substitution reactions : Introducing the pyrrolidin-1-ylmethyl group at the 4-position of the furan ring via alkylation or nucleophilic substitution.
  • Carboxylic acid functionalization : Oxidation or hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions (e.g., NaOH or K₂CO₃) to yield the carboxylic acid moiety .
  • Optimization : Use of inert atmospheres and controlled temperatures (e.g., 40–100°C) to minimize side reactions, as seen in palladium-catalyzed couplings for similar heterocycles .

Q. What safety precautions are critical when handling this compound?

Safety data for structurally related compounds (e.g., 4-formylfuran-2-carboxylic acid) emphasize:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential skin/eye irritation .
  • Ventilation : Work in fume hoods to avoid inhalation of dust or vapors, as toxicological profiles are not fully characterized .
  • Storage : Keep in sealed containers under dry conditions to prevent degradation or unintended reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the pyrrolidin-1-ylmethyl substituent?

Advanced methodologies from pyrazole and pyridine syntheses suggest:

  • Catalytic systems : Palladium acetate (Pd(OAc)₂) with ligands like XPhos in inert atmospheres improves regioselectivity and yield in heterocyclic alkylation .
  • Base selection : Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (e.g., DMAc) enhances nucleophilic substitution efficiency .
  • Temperature control : Stepwise heating (40–100°C) minimizes decomposition of sensitive intermediates .

Q. What analytical techniques are most effective for characterizing this compound’s stability?

Stability studies on similar furan derivatives recommend:

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen or air .
  • HPLC-MS : Monitor hydrolytic or oxidative degradation products, especially under acidic/basic conditions .
  • Single-crystal X-ray diffraction : Resolve structural features (e.g., hydrogen bonding networks) that influence solid-state stability, as demonstrated for 5-(hydroxymethyl)furan-2-carboxylic acid .

Q. How do electronic effects of the ethyl and pyrrolidin-1-ylmethyl groups influence reactivity?

Computational and experimental data from related compounds indicate:

  • Electron-donating effects : The ethyl group at the 5-position may stabilize the furan ring via inductive effects, reducing electrophilic substitution rates .
  • Steric hindrance : The pyrrolidin-1-ylmethyl group at the 4-position could hinder nucleophilic attacks at adjacent positions, directing reactivity to the carboxylic acid moiety .
  • Tautomerism : The carboxylic acid group may participate in intramolecular hydrogen bonding, affecting solubility and reactivity in aqueous media .

Contradictions and Data Gaps

  • Toxicity data : Limited ecotoxicological or chronic exposure data exist for furan-carboxylic acid derivatives, necessitating conservative risk assessments .
  • Synthetic scalability : While lab-scale protocols are described for analogs (e.g., gram-scale reactions with 95% purity), scalability to kilogram quantities remains unverified .

Methodological Recommendations

  • Reaction monitoring : Use in-situ FTIR or NMR to track intermediate formation during multi-step syntheses .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography for high-purity isolates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
Reactant of Route 2
5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

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